Cas no 312749-51-2 (4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide)

4-Benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide is a specialized organic compound featuring a benzoyl-substituted benzamide core linked to a substituted 1,3-thiazole moiety. This structure imparts potential utility in pharmaceutical and agrochemical research, particularly as a scaffold for bioactive molecule development. The presence of aromatic and heterocyclic components enhances its binding affinity and stability, making it a candidate for further derivatization in drug discovery. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's synthetic accessibility and functional group compatibility further support its use in medicinal chemistry applications.
4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide structure
312749-51-2 structure
商品名:4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide
CAS番号:312749-51-2
MF:C30H22N2O2S
メガワット:474.572885990143
CID:6176666
PubChem ID:3938812

4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質

名前と識別子

    • 4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide
    • Oprea1_114574
    • 312749-51-2
    • F0125-1043
    • 4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
    • AKOS024573854
    • 4-benzoyl-N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)benzamide
    • F0009-0033
    • インチ: 1S/C30H22N2O2S/c1-20-12-14-21(15-13-20)26-28(24-10-6-3-7-11-24)35-30(31-26)32-29(34)25-18-16-23(17-19-25)27(33)22-8-4-2-5-9-22/h2-19H,1H3,(H,31,32,34)
    • InChIKey: BGQISNQBSRRSJF-UHFFFAOYSA-N
    • ほほえんだ: S1C(NC(C2C=CC(C(C3C=CC=CC=3)=O)=CC=2)=O)=NC(C2C=CC(C)=CC=2)=C1C1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 474.14019912g/mol
  • どういたいしつりょう: 474.14019912g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 35
  • 回転可能化学結合数: 6
  • 複雑さ: 701
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 7.2

4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0009-0033-100mg
4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
312749-51-2 90%+
100mg
$248.0 2023-07-06
Life Chemicals
F0009-0033-5μmol
4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
312749-51-2 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F0009-0033-3mg
4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
312749-51-2 90%+
3mg
$63.0 2023-07-06
Life Chemicals
F0009-0033-10mg
4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
312749-51-2 90%+
10mg
$79.0 2023-07-06
Life Chemicals
F0009-0033-25mg
4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
312749-51-2 90%+
25mg
$109.0 2023-07-06
Life Chemicals
F0009-0033-50mg
4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
312749-51-2 90%+
50mg
$160.0 2023-07-06
Life Chemicals
F0125-1043-1mg
4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
312749-51-2 90%+
1mg
$54.0 2023-07-06
Life Chemicals
F0125-1043-10mg
4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
312749-51-2 90%+
10mg
$79.0 2023-07-06
Life Chemicals
F0009-0033-5mg
4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
312749-51-2 90%+
5mg
$69.0 2023-07-06
Life Chemicals
F0125-1043-5μmol
4-benzoyl-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide
312749-51-2 90%+
5μl
$63.0 2023-07-06

4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide 関連文献

4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamideに関する追加情報

Introduction to 4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide (CAS No. 312749-51-2)

4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 312749-51-2, belongs to the benzamide class of molecules, which are well-documented for their therapeutic properties. The presence of multiple aromatic rings and a thiazole core makes this molecule a candidate for further exploration in drug discovery and development.

The molecular structure of 4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide consists of a benzoyl group attached to a benzamide moiety, which is further linked to a phenyl ring substituted with a methyl group at the para position. The thiazole ring is integrated into the structure at the 2-position of the benzamide, creating a complex and multifaceted scaffold. This arrangement not only contributes to the compound's stability but also enhances its potential for interactions with biological targets.

In recent years, there has been a growing interest in thiazole derivatives due to their diverse pharmacological effects. Thiazole compounds have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiazole ring into the benzamide framework of 4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide suggests that it may possess similar bioactivities. Furthermore, the presence of multiple phenyl rings could contribute to hydrophobic interactions with biological targets, potentially enhancing binding affinity.

One of the most compelling aspects of this compound is its potential as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance, benzamide derivatives have been explored as inhibitors of proteases and other enzymes implicated in cancer progression. The structural features of 4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide, particularly the benzoyl and thiazole moieties, could provide a scaffold for designing molecules that interact with these targets effectively.

Recent studies have highlighted the importance of computational methods in predicting the biological activity of novel compounds. Virtual screening and molecular docking techniques have been employed to identify potential hits from large libraries of molecules. In the case of 4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide, computational studies could help elucidate its binding mode to various biological targets, providing insights into its mechanism of action.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and multi-component reactions, could be employed to construct the complex framework efficiently. The synthesis route also needs to consider scalability and cost-effectiveness, especially if the compound is intended for preclinical or clinical studies.

Evaluation of the pharmacokinetic properties of 4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide is crucial for assessing its potential as a drug candidate. Parameters such as solubility, stability, bioavailability, and metabolic pathways need to be thoroughly investigated. These studies can provide valuable data for optimizing formulations and dosing regimens.

The safety profile of any new compound must be rigorously evaluated before it can be considered for therapeutic use. Preclinical toxicology studies are essential to identify any potential adverse effects associated with exposure to high doses of the compound. These studies typically involve acute toxicity tests, chronic toxicity assessments, and genotoxicity evaluations.

In conclusion, 4-benzoyl-N-4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-ylbenzamide represents an intriguing molecule with potential applications in pharmaceutical research. Its unique structural composition suggests that it may exhibit desirable biological activities relevant to various diseases. Further investigation through both experimental and computational approaches will be necessary to fully understand its therapeutic potential and safety profile.

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